molecular formula C13H13ClN2 B1411974 [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine CAS No. 1602187-16-5

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine

Cat. No.: B1411974
CAS No.: 1602187-16-5
M. Wt: 232.71 g/mol
InChI Key: SSFZSHUXDLFEOP-UHFFFAOYSA-N
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Description

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine: is a chemical compound with the molecular formula C13H13ClN2 and a molecular weight of 232.71 g/mol . This compound has garnered attention due to its diverse range of applications in scientific research and industry.

Biochemical Analysis

Biochemical Properties

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to changes in nerve impulse transmission, affecting normal nerve function. Additionally, the compound may interact with other proteins involved in oxidative stress responses, influencing the production of reactive oxygen species and subsequent cellular damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways involved in oxidative stress, leading to changes in the expression of genes associated with antioxidant responses . This modulation can impact cellular metabolism by altering the balance between reactive oxygen species production and antioxidant defenses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For example, its interaction with acetylcholinesterase results in enzyme inhibition, which affects the breakdown of acetylcholine and subsequently alters nerve signal transmission . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These long-term effects highlight the importance of considering the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular function and induction of oxidative stress . These dosage-dependent effects underscore the need for careful consideration of dosage in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative stress responses, such as those producing reactive oxygen species . By modulating these pathways, the compound can alter the balance between oxidative stress and antioxidant defenses, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biochemical activity, influencing cellular processes and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 3-pyridylmethylamine.

    Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with 3-pyridylmethylamine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: The major products include oxidized derivatives of the pyridine ring.

    Reduction: The major products include reduced amine derivatives.

    Substitution: The major products include substituted derivatives at the chlorophenyl group.

Scientific Research Applications

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • [5-(3-Chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino acetic acid
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • Indole derivatives
  • Pyridazine and pyridazinone derivatives

Uniqueness

[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-methylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chlorophenyl group and a pyridine ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[5-(3-chlorophenyl)pyridin-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-15-7-10-5-12(9-16-8-10)11-3-2-4-13(14)6-11/h2-6,8-9,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFZSHUXDLFEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CN=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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